molecular formula C18H16N4OS B6537534 4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide CAS No. 1021254-05-6

4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide

Cat. No.: B6537534
CAS No.: 1021254-05-6
M. Wt: 336.4 g/mol
InChI Key: MAFJUNPINKSURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide (MPSPB) is a novel, small-molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). It has been studied as a potential therapeutic agent for a variety of diseases, including cancer, autoimmune diseases, and metabolic disorders. MPSPB has been found to be an effective inhibitor of DHODH, with a Ki value of 0.39 μM. In addition, MPSPB has been shown to have anti-inflammatory, anti-oxidative, and anti-tumor activities.

Mechanism of Action

4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide is an inhibitor of DHODH, an enzyme involved in the de novo synthesis of pyrimidines. Inhibition of DHODH leads to a decrease in the levels of pyrimidines, which in turn leads to a decrease in the levels of nucleic acids, proteins, and other molecules that are important for cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of human breast cancer cells, reduce the levels of pro-inflammatory cytokines, and reduce the levels of oxidative stress markers. In animal models, this compound has been found to reduce the severity of symptoms in models of rheumatoid arthritis, reduce the levels of plasma glucose and triglycerides in models of diabetes, and reduce the levels of total cholesterol, LDL cholesterol, and triglycerides in models of hyperlipidemia.

Advantages and Limitations for Lab Experiments

The use of 4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide in laboratory experiments has several advantages. This compound is a small molecule inhibitor, which makes it easier to study its effects in a variety of cell types and animal models. In addition, this compound has been found to be an effective inhibitor of DHODH, with a Ki value of 0.39 μM. However, there are also some limitations to the use of this compound in laboratory experiments. For example, the synthesis of this compound is complex and time-consuming, and the yield of the final product is relatively low.

Future Directions

The potential applications of 4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide in scientific research are numerous. Further studies are needed to explore the effects of this compound on other diseases and conditions, such as neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. In addition, further studies are needed to explore the molecular mechanisms of action of this compound and to identify potential drug targets for the development of more effective therapeutic agents. Finally, further studies are needed to improve the synthesis of this compound and to develop more efficient methods for the production of this compound.

Synthesis Methods

4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide was synthesized from commercially available starting materials through a multi-step reaction sequence. The synthesis involves the initial condensation of pyridine-4-carboxylic acid and 4-methylbenzamide, followed by the addition of thiourea and the subsequent condensation of the resulting amine with 3-pyridazinone. The final product was isolated in a yield of 78%.

Scientific Research Applications

4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide has been studied for its potential applications in a variety of scientific research areas. In cancer research, this compound has been found to inhibit the growth of human breast cancer cells in vitro. In autoimmune diseases, this compound has been shown to reduce the severity of symptoms in animal models of rheumatoid arthritis. In metabolic disorders, this compound has been found to reduce the levels of plasma glucose and triglycerides in animal models of diabetes.

Properties

IUPAC Name

4-methyl-N-[6-(pyridin-4-ylmethylsulfanyl)pyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-13-2-4-15(5-3-13)18(23)20-16-6-7-17(22-21-16)24-12-14-8-10-19-11-9-14/h2-11H,12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFJUNPINKSURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.